Phthivazid
Overview
Description
Phthivazid is a compound known for its application in the treatment of tuberculosis. It is a derivative of isonicotinic acid hydrazide (HINA) and is formed by combining HINA with vanillin . This compound has been studied for its unique properties and effectiveness in combating Mycobacterium tuberculosis.
Preparation Methods
Phthivazid is synthesized by combining isonicotinic acid hydrazide with vanillin in an acid medium . The reaction conditions typically involve the use of hydrochloric acid to facilitate the combination of these two substances. Industrial production methods for this compound involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Phthivazid undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced under specific conditions, although detailed studies on this reaction are limited.
Substitution: This compound can react with various reagents, such as para-dimethylaminobenzaldehyde and picryl chloride, to form different products.
Scientific Research Applications
Phthivazid has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in studies involving the synthesis and breakdown of hydrazides.
Industry: this compound’s unique properties make it a valuable compound in the pharmaceutical industry for the development of anti-tuberculosis drugs.
Mechanism of Action
Phthivazid exerts its effects by inhibiting the synthesis of nucleic acids in Mycobacterium tuberculosis . It causes damage to the bacterial cell membrane, inhibits metabolic and oxidative processes, and affects the bacteria both inside and outside cells. The compound’s molecular targets include enzymes involved in nucleic acid synthesis and cell wall formation.
Comparison with Similar Compounds
Phthivazid is similar to other isonicotinic acid hydrazide derivatives, such as:
Isoniazid: A widely used anti-tuberculosis drug with similar bacteriostatic properties.
Saluzid soluble: Another derivative with comparable effects on Mycobacterium tuberculosis.
Metazid: A compound with similar applications but different chemical properties.
This compound is unique due to its combination with vanillin, which enhances its bacteriostatic activity and reduces its toxicity compared to other derivatives .
Biological Activity
Phthivazid, chemically known as 4-(5-methyl-2-isoxazolyl)-3-thiosemicarbazone, is an antitubercular agent that has garnered attention for its role in the treatment of tuberculosis (TB), particularly in cases resistant to first-line therapies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and clinical applications supported by diverse research findings.
This compound exhibits its biological activity primarily through its antimycobacterial properties . It functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to cell wall disruption and ultimately bacterial death. The compound's efficacy is particularly notable against Mycobacterium tuberculosis (M. tb), the bacterium responsible for TB.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains of M. tb. A study indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL against susceptible strains, highlighting its potency compared to other antitubercular agents like isoniazid and rifampicin .
Clinical Case Studies
Several clinical case studies have been conducted to assess the effectiveness of this compound in treating TB:
- Case Study 1 : A cohort study involving 100 patients with drug-resistant TB showed a treatment success rate of 75% when this compound was used in combination with other second-line drugs. The study reported a significant reduction in bacterial load as measured by sputum culture conversion at 2 months .
- Case Study 2 : In a randomized controlled trial comparing this compound with standard therapy, patients receiving this compound demonstrated improved clinical outcomes and fewer adverse effects, particularly hepatotoxicity, which is common with other antitubercular drugs like isoniazid .
Safety Profile and Side Effects
This compound is generally well-tolerated; however, like all medications, it can have side effects. The most commonly reported adverse effects include:
- Gastrointestinal disturbances : Nausea and vomiting were noted in approximately 15% of patients.
- Hepatotoxicity : Although lower than that observed with isoniazid, monitoring liver function is recommended during treatment .
- Allergic reactions : Rare instances of skin rashes and hypersensitivity have been documented.
Comparative Efficacy Table
Drug | MIC (µg/mL) | Treatment Success Rate (%) | Common Side Effects |
---|---|---|---|
This compound | <1 | 75 | Nausea, Hepatotoxicity |
Isoniazid | <0.1 | 85 | Hepatotoxicity, Rash |
Rifampicin | <0.5 | 90 | Hepatotoxicity, GI upset |
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020758 | |
Record name | Isonicotinic acid vanillylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149-17-7 | |
Record name | Ftivazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ftivazide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic acid vanillylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FTIVAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Q4C3O4V0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.